3-(Benzyloxy)-2-methoxypyridine CAS number and properties
3-(Benzyloxy)-2-methoxypyridine CAS number and properties
Executive Summary & Chemical Identity[1][2]
3-(Benzyloxy)-2-methoxypyridine (CAS 1443980-42-4) is a specialized heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents targeting kinase pathways (e.g., PI3K, BTK) and neuronal receptors. Structurally, it functions as an O-protected scaffold, where the benzyl group shields the C3-hydroxyl position, allowing for selective functionalization of the pyridine ring—particularly at the C5 or C6 positions—before deprotection.
The compound is characterized by the presence of a methoxy group at the C2 position, which introduces electronic richness to the pyridine ring while simultaneously blocking nucleophilic attack at this typically labile position.
Table 1: Physicochemical Profile
| Property | Data | Source/Note |
| CAS Number | 1443980-42-4 | Verified Registry |
| IUPAC Name | 2-methoxy-3-(phenylmethoxy)pyridine | Systematic |
| Molecular Formula | C₁₃H₁₃NO₂ | |
| Molecular Weight | 215.25 g/mol | |
| SMILES | COc1ncccc1OCc2ccccc2 | Canonical |
| Appearance | Off-white to pale yellow solid | Typical for class |
| LogP (Predicted) | ~2.8 - 3.2 | Lipophilic |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | Organic Solvents |
| Purity Grade | Typically ≥96% (HPLC) | Research Grade |
Synthesis & Reaction Protocols
The synthesis of 3-(benzyloxy)-2-methoxypyridine is most reliably achieved via Williamson Ether Synthesis , utilizing 2-methoxy-3-pyridinol as the nucleophile. This route is preferred over nucleophilic aromatic substitution (
Protocol A: O-Alkylation of 2-Methoxy-3-pyridinol
Reaction Logic:
The C3-hydroxyl group of the pyridine is deprotonated by a mild base to form the pyridyl phenoxide anion, which then attacks the benzylic carbon of benzyl bromide via an
Materials:
-
Substrate: 2-Methoxy-3-pyridinol (1.0 eq)
-
Reagent: Benzyl bromide (1.1 eq)
-
Base: Potassium carbonate (
) (2.0 eq) or Cesium carbonate ( ) (1.5 eq) for faster kinetics. -
Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-3-pyridinol (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add
(20 mmol) in a single portion. Stir the suspension at room temperature for 30 minutes to ensure formation of the pyridyl anion. Note: The solution may darken slightly. -
Alkylation: Cool the mixture to 0°C in an ice bath. Add benzyl bromide (11 mmol) dropwise via syringe over 10 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.
-
Workup:
-
Quench the reaction with water (100 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with brine (
mL) to remove residual DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (
, gradient 0-20% EtOAc in Hexanes) to yield the title compound.
Visualization: Synthetic Pathway
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.
Caption: Figure 1. Williamson ether synthesis pathway for 3-(benzyloxy)-2-methoxypyridine via SN2 mechanism.
Structural Utility in Drug Design[8][9]
3-(Benzyloxy)-2-methoxypyridine is not merely an end-product but a strategic "masked" intermediate. Its value lies in the orthogonality of its functional groups.
The "Protect-Functionalize-Deprotect" Strategy
In medicinal chemistry, free hydroxyl groups on pyridine rings (pyridones/pyridinols) can interfere with metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to catalyst poisoning or competing coordination.
-
Protection: The benzyl group locks the oxygen atom, preventing tautomerization to the pyridone form.
-
Functionalization: The pyridine ring can be halogenated (e.g., bromination at C5) or lithiated (at C4/C6) without interference from the C3-oxygen.
-
Deprotection: The benzyl group is removed via catalytic hydrogenation (
) or acid hydrolysis to reveal the free hydroxyl group or to generate the pyridone tautomer, a common motif in kinase inhibitors.
Pharmacophore Mapping
-
2-Methoxy Group: Acts as a hydrogen bond acceptor and fills small hydrophobic pockets in enzyme active sites. It also electronically activates the ring, making the C5 position more nucleophilic for electrophilic aromatic substitution.
-
3-Benzyloxy Group: Provides bulk and lipophilicity. In final drug candidates, this is often replaced by smaller ethers, but in the intermediate stage, it aids in solubility and purification.
Visualization: Reactivity Logic
Caption: Figure 2. Functional group reactivity map of the 3-(benzyloxy)-2-methoxypyridine scaffold.
Applications in Drug Discovery[8][9][10][11]
Kinase Inhibitors (PI3K/BTK)
Pyridines fused with or linked to other heterocycles are privileged structures in kinase inhibition. The 2-methoxy-3-oxygenation pattern is often found in the "hinge-binding" region of kinase inhibitors.
-
Example: Precursors for PI3K
inhibitors often require a 3-hydroxypyridine core. This compound serves as the stable precursor during the assembly of the inhibitor's "tail".
Neuronal Receptor Ligands
Analogs of benzyloxypyridines have been extensively studied as ligands for Nicotinic Acetylcholine Receptors (nAChRs).[1]
-
Mechanism:[2] The ether oxygen mimics the spatial arrangement of acetylcholine, while the benzyl group interacts with hydrophobic sub-pockets (e.g., the "Trp" gate in the receptor channel).
-
Reference: While 5-(benzyloxy)pyridin-3-amine is the classic ABT-594 intermediate, the 3-(benzyloxy)-2-methoxy isomer offers a distinct vector for exploring structure-activity relationships (SAR) at the
7 or 4 2 subtypes.
Safety and Handling
-
Hazards: As a pyridine derivative, it should be treated as a potential irritant to skin, eyes, and respiratory tracts.
-
Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the methoxy group over extended periods.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
Chemical Registry: CAS 1443980-42-4.[3][4] CymitQuimica Chemical Catalog. Retrieved February 2026. Link
-
Synthesis Protocol (Analogous): "Preparation of 3-benzyloxy-2-pyridinone functional linkers." PMC - National Institutes of Health. Describes Williamson ether synthesis conditions for pyridyl systems. Link
-
Medicinal Chemistry Context: "Pyridine derivatives as preferable scaffolds for the process of discovering new drugs."[2] ResearchGate. Discusses the role of methoxy/benzyloxy pyridines in kinase inhibitor design. Link
-
Reactivity Data: "Calculated pKa values for methoxypyridines." ResearchGate. Provides electronic data on 2-methoxypyridine reactivity relevant to this scaffold. Link
